molecular formula C24H22N4O2S2 B2491402 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1190013-60-5

4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2491402
CAS No.: 1190013-60-5
M. Wt: 462.59
InChI Key: RZUMVQYRLVIXNL-UHFFFAOYSA-N
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Description

4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Studies have demonstrated various synthesis techniques for creating derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones. Techniques involve heterocyclization, nucleophilic displacement, and cyclocondensation processes to prepare new derivatives (Davoodnia et al., 2008). These methods are critical for expanding the library of compounds for further biological and chemical studies.

  • Crystal Structure Analysis : For some derivatives, crystal structure and spectroscopic characterization have been performed, providing detailed insights into their molecular geometry, intermolecular contacts, and electronic structure. Such analyses are essential for understanding the chemical and physical properties of these compounds (Lahmidi et al., 2019).

Antimicrobial and Antitumor Activities

  • Antimicrobial Properties : Several studies have reported on the antimicrobial activities of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives. These compounds have shown varying degrees of efficacy against both Gram-positive and Gram-negative bacterial strains, making them potential candidates for developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

  • Antitumor Potential : The exploration of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives in oncological research has identified compounds with potent antitumor activity. These findings are promising for the development of new cancer therapeutics, particularly those targeting specific tumor cell lines with high efficacy and low toxicity (Lauria et al., 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 4-ethylbenzyl and 3-methoxybenzylthio substituents.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-bromo-1-ethylbenzene", "3-methoxybenzyl chloride", "2-chloroacetyl chloride", "thiourea", "sodium hydroxide", "potassium carbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-chloroacetyl)amino-4,6-dimethylpyrimidine by reacting 2-amino-4,6-dimethylpyrimidine with 2-chloroacetyl chloride in the presence of potassium carbonate in acetic acid.", "Step 2: Synthesis of 4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 2-(2-chloroacetyl)amino-4,6-dimethylpyrimidine with 2-bromo-1-ethylbenzene and thiourea in ethanol under reflux conditions.", "Step 3: Synthesis of 1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with 3-methoxybenzyl chloride and sodium hydroxide in ethanol under reflux conditions.", "Step 4: Synthesis of 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with 4-ethylbenzyl chloride and potassium carbonate in diethyl ether under reflux conditions." ] }

CAS No.

1190013-60-5

Molecular Formula

C24H22N4O2S2

Molecular Weight

462.59

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(3-methoxyphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C24H22N4O2S2/c1-3-16-7-9-17(10-8-16)14-27-22(29)21-20(11-12-31-21)28-23(27)25-26-24(28)32-15-18-5-4-6-19(13-18)30-2/h4-13H,3,14-15H2,1-2H3

InChI Key

RZUMVQYRLVIXNL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

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